Vobasine

Beschreibung

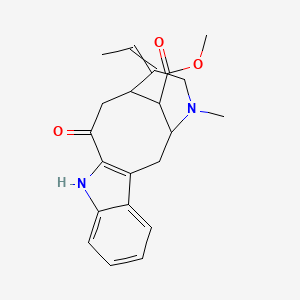

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2134-83-0 |

|---|---|

Molekularformel |

C21H24N2O3 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3 |

InChI-Schlüssel |

TYPMTMPLTVSOBU-UHFFFAOYSA-N |

SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

Kanonische SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

Synonyme |

vobasine vobasine hydrochloride vobasine monohydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Vobasine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine is a monoterpenoid indole alkaloid that has garnered interest within the scientific community due to its presence in various medicinal plants and its potential pharmacological activities. As a member of the sarpagine-type alkaloid family, this compound serves as a key biosynthetic intermediate and is often found alongside other structurally related alkaloids. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Plant Distribution

This compound is primarily found within the plant family Apocynaceae , a family renowned for its rich diversity of bioactive alkaloids. The distribution of this compound is concentrated in the genera Tabernaemontana and Voacanga.

Key plant species identified as natural sources of this compound include:

-

Voacanga africana : This West African tree is a well-documented source of this compound and related alkaloids. This compound has been identified in the root bark, stem bark, and seeds of this plant.[1]

-

Tabernaemontana elegans : this compound is a notable constituent of the leaves of this species.[2]

-

Tabernaemontana divaricata : Also known as crepe jasmine, this plant contains this compound in its aerial parts.

-

Tabernaemontana corymbosa : this compound has been isolated from the leaves and stem bark of this Malaysian plant species.[3][4]

While the presence of this compound in these and other related species is well-established, detailed quantitative data on its concentration in various plant parts is not extensively available in the current literature. Much of the quantitative analysis has historically focused on the structurally similar and often more abundant alkaloid, voacangine. The available information on the relative abundance of this compound is summarized in the table below.

Quantitative Data on this compound Distribution

The following table summarizes the known distribution and qualitative abundance of this compound in various plant sources. It is important to note that specific percentage yields for this compound are not consistently reported in the literature.

| Plant Species | Family | Plant Part | This compound Abundance | Citation(s) |

| Voacanga africana | Apocynaceae | Root Bark | Present | [3][5] |

| Seeds | Present | [1] | ||

| Tabernaemontana elegans | Apocynaceae | Leaves | Major Alkaloid | [2] |

| Tabernaemontana divaricata | Apocynaceae | Aerial Parts | Present | |

| Tabernaemontana corymbosa | Apocynaceae | Leaves | Present | [3] |

| Stem Bark | Present | [4] |

Experimental Protocols

The following protocols are generalized methods for the extraction and analysis of indole alkaloids from plant materials and can be adapted for the specific isolation and quantification of this compound.

Extraction of Total Alkaloids from Plant Material

This section details two common methods for the extraction of total alkaloids from plant matrices.

This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.

-

Maceration : Macerate the dried and powdered plant material (e.g., 100 g of Voacanga africana root bark) in an acidic solution (e.g., 500 mL of 1-5% hydrochloric acid or acetic acid) for 24-48 hours with occasional stirring.

-

Filtration : Filter the mixture through cheesecloth or filter paper to separate the acidic extract from the plant debris.

-

Basification : To the acidic extract, slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloids.

-

Solvent Partitioning : Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform) multiple times (3 x 300 mL). The free alkaloids will partition into the organic layer.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

This method offers a more direct approach for extracting alkaloids.

-

Suspension : Suspend the dried and powdered plant material (e.g., 100 g of Voacanga africana root bark) in acetone (e.g., 800 mL).

-

Extraction : Stir or sonicate the suspension for a defined period (e.g., 1-2 hours) at room temperature.

-

Filtration : Filter the mixture to separate the acetone extract.

-

Repeated Extraction : Repeat the extraction process with fresh acetone until the plant material is exhausted of alkaloids (this can be monitored by thin-layer chromatography).

-

Concentration : Combine the acetone extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for developing an HPLC method for the quantification of this compound. Specific parameters will require optimization for the particular instrument and column used.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for alkaloid separation.

-

Mobile Phase : A gradient elution is typically employed to achieve good separation of alkaloids. A common mobile phase consists of:

-

Solvent A: Acetonitrile or Methanol

-

Solvent B: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the alkaloids are in their ionized form.

-

A typical gradient might start with a low percentage of Solvent A, gradually increasing to elute more nonpolar compounds.

-

-

Flow Rate : A flow rate of 1.0 mL/min is a standard starting point.

-

Detection : this compound can be detected by its UV absorbance. The detection wavelength should be set at the λmax of this compound, which can be determined from a UV spectrum of a pure standard. A DAD allows for the monitoring of multiple wavelengths and spectral confirmation.

-

Standard Preparation : Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation : Dissolve a known weight of the crude alkaloid extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification : A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample extract can then be determined from this curve.

Signaling Pathways and Logical Relationships

As of the current literature, specific signaling pathways directly modulated by this compound have not been elucidated. Research into the biological activities of this compound is ongoing, and future studies may reveal its molecular targets and downstream signaling effects.

The following diagrams illustrate the general workflow for alkaloid isolation and the biosynthetic origin of this compound.

Conclusion

This compound is a naturally occurring indole alkaloid with a defined distribution within the Apocynaceae family, particularly in the genera Tabernaemontana and Voacanga. While its presence in various plant parts is confirmed, a significant gap exists in the literature regarding its quantitative levels in these sources. The provided experimental protocols offer a robust starting point for the extraction and analysis of this compound, although method optimization is crucial for accurate quantification. A critical area for future research is the elucidation of the specific biological activities and molecular signaling pathways of this compound, which will be essential for understanding its pharmacological potential and exploring its development as a therapeutic agent. Further quantitative studies across a broader range of plant species and parts are also necessary to identify high-yielding natural sources for this intriguing alkaloid.

References

- 1. Item - Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - American Chemical Society - Figshare [acs.figshare.com]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vobasine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobasine is a monoterpene indole alkaloid predominantly found in plant species of the Tabernaemontana and Voacanga genera.[1] First isolated from Voacanga africana in 1959, its complex polycyclic structure and stereochemistry have been the subject of extensive spectroscopic studies.[2] This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound, including detailed spectroscopic data, experimental methodologies for its characterization, and a visualization of its biosynthesis.

Chemical Structure and Properties

This compound possesses a pentacyclic core structure, characteristic of the vobasan-type indole alkaloids. Its chemical formula is C₂₁H₂₄N₂O₃, with a molar mass of 352.43 g/mol .[2] The systematic IUPAC name for this compound is methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [2] |

| Molar Mass | 352.434 g/mol | [2] |

| Canonical SMILES | C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C | [2] |

| InChI Key | TYPMTMPLTVSOBU-XJHWFDBESA-N | [2] |

Stereochemistry

The stereochemistry of this compound is defined by several chiral centers within its rigid polycyclic framework. The absolute configuration has been determined through a combination of spectroscopic techniques and, for related compounds, X-ray crystallography. The specific stereochemical descriptors are incorporated into its IUPAC name. The stereoisomers dregamine and tabernaemontanine are structurally related to this compound, featuring a reduced ethyl group in place of the ethylidene sidechain.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides crucial information about its carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| 2 | 135.8 |

| 3 | 194.2 |

| 5 | 53.6 |

| 6 | 21.3 |

| 7 | 108.8 |

| 8 | 128.0 |

| 9 | 119.5 |

| 10 | 121.5 |

| 11 | 118.4 |

| 12 | 126.0 |

| 13 | 143.6 |

| 14 | 34.9 |

| 15 | 32.7 |

| 16 | 53.2 |

| 17 (COOCH₃) | 173.3 |

| 18 | 12.3 |

| 19 | 117.8 |

| 20 | 132.2 |

| 21 | 59.5 |

| N-CH₃ | 42.8 |

| O-CH₃ | 52.3 |

Note: Data is compiled from publicly available spectral databases.[3][4] Assignments are based on computational predictions and comparison with related structures.

Experimental Protocols

The characterization of this compound involves its isolation from natural sources followed by structural elucidation using a suite of analytical techniques.

Isolation of this compound

A general procedure for the isolation of this compound from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is extracted with a suitable organic solvent, typically methanol, at room temperature.[5]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH) to a pH above 7 and the alkaloids are extracted into an organic solvent.[5]

-

Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques. This often involves initial separation by Thin Layer Chromatography (TLC) followed by column chromatography over silica gel with a gradient elution system (e.g., ethyl acetate/methanol).[5]

Structure Elucidation

The purified this compound is subjected to the following analyses for structural confirmation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule. This includes:

-

¹H NMR: To identify the proton environments and their multiplicities.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the chemical shifts to specific atoms in the molecule.

-

Biosynthesis of this compound

Like other monoterpene indole alkaloids, the biosynthesis of this compound begins with the amino acid tryptophan and a monoterpene unit derived from the mevalonate pathway.[2][5] A key intermediate in this pathway is strictosidine. The biosynthesis involves a series of enzymatic reactions that construct the complex polycyclic skeleton.

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity

This compound has been investigated for various biological activities, including potential anticancer and hypotensive effects.[2] It has also been shown to possess central nervous system stimulating properties.[8] However, it has not been developed into a therapeutic drug.

Conclusion

This compound is a structurally complex monoterpene indole alkaloid with a well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis. This technical guide provides a summary of the key structural features, spectroscopic data, and experimental methodologies relevant to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the total synthesis and biological mechanisms of action of this compound and its derivatives may uncover novel therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Parallel evolution of methyltransferases leads to this compound biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, vincamine, voaphylline, tacaman, and iboga alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-amphetaminic central stimulation by alkaloids from the ibogane an this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Vobasine Alkaloid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Vobasine is a significant monoterpene indole alkaloid (MIA) predominantly found in plant species of the Apocynaceae family, such as those from the Tabernaemontana and Voacanga genera.[1][2] First isolated in 1959 from Voacanga africana, this compound serves as a crucial precursor in the biosynthesis of more complex and pharmacologically potent bisindole alkaloids.[1][3][4][5] Its unique vobasan skeleton and biological activities, including anticancer and central nervous system stimulation, make it a subject of considerable interest in phytochemistry and drug discovery.[4][6][7] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its biosynthetic pathway.

Physical and Structural Properties

This compound's core structure is a pentacyclic indole alkaloid. The quantitative physical and structural data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄N₂O₃ | [1][8][9][10] |

| Molar Mass | 352.434 g·mol⁻¹ | [1][4] |

| Exact Mass | 352.178693 g/mol | [8][10] |

| IUPAC Name | Methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate | [1] |

| Synonyms | Vobasin, 16-EPIthis compound | [8] |

| Natural Occurrence | Tabernaemontana spp., Voacanga spp. (e.g., T. elegans, T. divaricata, V. africana) | [1][6] |

Note: Data on properties such as melting point, boiling point, and solubility are not consistently reported in the reviewed literature.

Spectroscopic Data for Structural Elucidation

The definitive identification and structural elucidation of this compound rely heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for identifying this compound in complex plant extracts.

| Ion/Transition | m/z Value | Technique | Reference |

| Protonated Molecule [M+H]⁺ | 353 | LC-MS/MS | [6] |

| Multiple Reaction Monitoring (MRM) | 353 > 180 | LC-MS/MS | [6][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural confirmation of this compound.[6][12][13] Spectra are typically recorded in deuterated chloroform (CDCl₃).[6][10] While a complete list of chemical shifts is beyond the scope of this guide, detailed assignments can be found in specialized chemical literature.[10][12][13]

Experimental Protocols

The following sections detail common methodologies for the extraction, purification, and analysis of this compound from natural sources.

Isolation and Purification of this compound

This compound is typically extracted from the leaves and stems of Tabernaemontana species using an acid-base extraction method.[6]

Protocol:

-

Maceration: Submerge fresh plant material (e.g., leaves and stems) in methanol for approximately one week to generate a crude extract.[6]

-

Solvent Evaporation: Evaporate the methanol from the extract under vacuum.

-

Acidification: Resuspend the resulting residue in 1 M hydrochloric acid (HCl). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.[6]

-

Lipid Removal: Extract the acidic suspension with a non-polar solvent like ethyl acetate to remove lipids and other non-alkaloidal impurities. Discard the organic phase.

-

Basification: Increase the pH of the aqueous phase to above 7 using a base such as sodium hydroxide (NaOH) or ammonia solution to deprotonate the alkaloids.[6][14]

-

Alkaloid Extraction: Perform a liquid-liquid extraction on the basified aqueous phase using ethyl acetate. The deprotonated, neutral alkaloids will partition into the organic phase.[6]

-

Concentration: Collect and evaporate the ethyl acetate phase to yield a total alkaloid extract.

-

Purification: Separate individual alkaloids from the concentrated extract using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography.[6]

Analytical Characterization

LC-MS/MS Analysis:

-

Instrumentation: An Agilent LC-MS/MS system or equivalent.[6]

-

Mass Spectrometer Parameters:

-

Identification: this compound is identified by its retention time and the presence of the characteristic [M+H]⁺ ion at m/z 353 and its fragmentation pattern.[6]

NMR Analysis:

-

Instrumentation: 400 MHz NMR spectrometer.[6]

-

Solvent: CDCl₃[6]

-

Experiments: Standard ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) experiments are performed to confirm the structure by comparing chemical shifts to literature values.[6]

Biosynthesis and Chemical Synthesis

Biosynthesis

Like other monoterpene indole alkaloids, the biosynthesis of this compound originates from the amino acid tryptophan.[1] The pathway proceeds through the key intermediate strictosidine. The terminal step in this compound's formation is the N-methylation of its immediate precursor, perivine. This reaction is catalyzed by the enzyme perivine Nβ-methyltransferase (PeNMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[6][11]

Chemical Synthesis

The total synthesis of alkaloids with the this compound carbon skeleton has been an area of research since the 1960s.[1] Furthermore, this compound is a common monomeric unit used in the partial and total synthesis of more complex bisindole alkaloids, which often exhibit enhanced biological activity.[3][5] Synthetic strategies frequently involve coupling a this compound unit with another indole alkaloid, such as one from the iboga family.[4]

Biological and Chemical Activity

This compound's chemical structure imparts it with notable biological properties. Methylation of the indole nitrogen significantly alters the molecule's polarity, reactivity, and binding affinity to biological targets.[6][11] It has been investigated for several pharmacological effects.

-

Anticancer Activity: this compound has demonstrated moderate anticancer and cytotoxic properties against various cancer cell lines.[6][15] It is also a component of highly cytotoxic bisindole alkaloids.[6][16]

-

Antifungal Properties: The alkaloid exhibits moderate antifungal activity.[6]

-

Hypotensive Activity: Early studies investigated this compound for its potential to lower blood pressure.[1]

-

Central Nervous System (CNS) Activity: Research has shown that this compound can act as a non-amphetaminic central nervous system stimulant.[7]

Conclusion

This compound is a well-characterized monoterpene indole alkaloid with a defined chemical structure and a range of interesting biological activities. The established protocols for its isolation and analysis, combined with a growing understanding of its biosynthesis, provide a solid foundation for further research. Its role as a key building block for potent bisindole alkaloids continues to make it a valuable target for natural product synthesis and a lead compound for drug development, particularly in oncology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review [mdpi.com]

- 4. Vobasin | Benchchem [benchchem.com]

- 5. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel evolution of methyltransferases leads to this compound biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-amphetaminic central stimulation by alkaloids from the ibogane an this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C21H24N2O3 | CID 26195301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Frontiers | Parallel evolution of methyltransferases leads to this compound biosynthesis in Tabernaemontana elegans and Catharanthus roseus [frontiersin.org]

- 12. Carbon-13 nuclear magnetic resonance analysis of this compound-like indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. Cytotoxic this compound, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana and structure revision of tronoharine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vobatensines A-F, Cytotoxic Iboga-Vobasine Bisindoles from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Vobasine Derivatives: A Technical Guide to Their Natural Occurrence, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine alkaloids, a class of monoterpenoid indole alkaloids, represent a significant area of interest in natural product chemistry and drug discovery. Predominantly found within the Apocynaceae family, particularly in the genera Tabernaemontana and Voacanga, these compounds exhibit a diverse range of biological activities, including anticancer, antifungal, and hypotensive properties. This technical guide provides an in-depth overview of this compound derivatives, their natural sources, quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological signaling pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its derivatives are primarily biosynthesized in plants of the Apocynaceae (dogbane) family. The direct precursor to this compound is the alkaloid perivine. Prominent natural sources of this compound include species such as Tabernaemontana elegans, Tabernaemontana divaricata, and Voacanga africana[1].

Key this compound derivatives found in nature include:

-

Tabernaemontanine and Dregamine: These are 19,20-reduced derivatives of this compound.[2]

-

Bisindole Alkaloids: this compound units can dimerize, either with another this compound-type monomer or a different class of indole alkaloid (such as iboga-type), to form complex bisindole alkaloids. These dimers often exhibit enhanced biological activity compared to their monomeric precursors.

The distribution of these alkaloids can vary significantly between different plant species and even within different tissues of the same plant, such as the leaves, stems, and roots.

Quantitative Data on this compound Derivatives

The concentration of this compound and its derivatives can vary based on the plant species, geographical location, and the specific plant tissue. The following table summarizes available quantitative data from the literature.

| Alkaloid | Plant Species | Plant Part | Method of Analysis | Quantity | Reference |

| This compound | Tabernaemontana elegans | Not specified | TLC | 14 mg recovered | [2] |

| Tabernaemontanine | Tabernaemontana elegans | Not specified | TLC | 8 mg recovered | [2] |

| Dregamine | Tabernaemontana elegans | Not specified | TLC | 6 mg recovered | [2] |

| Apparicine | Tabernaemontana elegans | Not specified | TLC | 5 mg recovered | [2] |

Experimental Protocols

Isolation of this compound Derivatives

The isolation of this compound alkaloids from plant material typically involves extraction with an organic solvent followed by purification using chromatographic techniques.

3.1.1. General Extraction Procedure

-

Plant Material Preparation: The desired plant parts (e.g., leaves, roots) are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for continuous extraction.

-

Acid-Base Extraction: To separate the basic alkaloids from other plant constituents, an acid-base extraction is commonly employed:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous solution using a non-polar organic solvent (e.g., dichloromethane or chloroform).

-

-

Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.

3.1.2. Purification by Column Chromatography

The crude alkaloid extract is a complex mixture and requires further purification. Column chromatography is a standard method for this purpose.

-

Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired alkaloids.

-

Further Purification: Fractions containing the same compound are pooled and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound derivatives.

Characterization of this compound Derivatives

The structures of isolated this compound derivatives are elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms and for the complete structural elucidation of complex alkaloids like dregamine and tabernaemontanine and their derivatives.[3][4]

3.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecule provides valuable structural information that can help in identifying the specific alkaloid.

Biological Activities and Signaling Pathways

This compound derivatives, particularly bisindole alkaloids, have been shown to possess significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid tryptophan and involves several enzymatic steps, with perivine being a key intermediate.

Proposed Apoptosis Signaling Pathway

Some bisindole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. The PI3K/Akt signaling pathway, a key regulator of cell survival, is often inhibited by these compounds.

G2/M Cell Cycle Arrest

Certain vobasinyl-iboga bisindole alkaloids have been observed to cause cell cycle arrest at the G2/M checkpoint. This is a critical control point that prevents cells from entering mitosis with damaged DNA. A key regulatory complex at this checkpoint is the Cyclin B1/CDK1 complex.

Conclusion

This compound derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the development of novel anticancer agents. Their natural abundance in various plant species, coupled with their diverse biological activities, makes them attractive targets for further research. This technical guide provides a foundational understanding of these compounds, from their natural sources to their potential mechanisms of action, to aid researchers and drug development professionals in their ongoing investigations. Further studies are warranted to fully elucidate the quantitative distribution of these alkaloids in a wider range of plant species and to delineate the precise molecular targets and signaling pathways through which they exert their biological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Parallel evolution of methyltransferases leads to this compound biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dregamine and tabernaemontanine derivatives as ABCB1 modulators on resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Crude Vobasine Extract: A Technical Guide

Introduction

Vobasine is a monoterpene indole alkaloid first isolated from Voacanga africana[1]. It is a constituent of various species within the Apocynaceae family, including those of the Tabernaemontana genus[1][2][3]. As a member of the this compound-sarpagine alkaloid group, it serves as a precursor in the biosynthesis of more complex bisindole alkaloids[2][4]. Research has indicated that this compound and extracts containing it possess a range of biological activities, including moderate antifungal and anticancer properties[5]. Furthermore, alkaloids from the this compound series have been noted for their non-amphetaminic central nervous system stimulation[6]. This guide provides a comprehensive overview of the pharmacological profile of crude this compound extract, detailing its biological activities, proposed mechanisms of action, and the experimental protocols used for its evaluation.

Pharmacological Activities

Crude extracts containing this compound, primarily from Voacanga africana and Tabernaemontana species, have been investigated for several pharmacological effects. The primary activities reported are centered on anticancer and central nervous system effects.

Anticancer Activity

This compound itself exhibits moderate anticancer properties[5]. More pronounced cytotoxic effects are observed in bisindole alkaloids that are dimers of this compound or its derivatives[5][7]. Studies on new this compound alkaloids and their derivatives have shown significant cytotoxicity against various cancer cell lines[8].

Central Nervous System (CNS) Activity

Alkaloids from the this compound series have been shown to induce central stimulation without amphetaminic effects[6]. Research on total alkaloidal extracts of Voacanga africana, which contains this compound, has demonstrated modulation of neuronal excitability and synaptic transmission. These extracts can depolarize parabrachial neurons, leading to increased excitability and firing rates, and also depress non-NMDA receptor-mediated fast synaptic transmission[9][10]. These effects are thought to be mediated through alterations in dopaminergic and glutamatergic pathways[9][10].

Antimicrobial Activity

This compound has demonstrated moderate antifungal activity[5]. While the broader antimicrobial spectrum of crude this compound extract is not extensively detailed, other alkaloids from Tabernaemontana species, where this compound is a major component, have shown activity against Gram-positive bacteria[11].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of extracts and compounds related to this compound. It is important to note that data for crude this compound extract is limited, and much of the available information pertains to total alkaloidal extracts of Voacanga africana or specific this compound-type alkaloids.

| Test Substance | Assay | Cell Line/Model | Result (IC50/ED50) | Reference |

| Total Alkaloidal Extract of Voacanga africana | Attenuation of Evoked Excitatory Synaptic Currents | Rat Parabrachial Neurons | ED50: 170 µg/mL | [9] |

| Ibogaine (related alkaloid) | Attenuation of Evoked Excitatory Synaptic Currents | Rat Parabrachial Neurons | ED50: 5 µM | [9] |

| New this compound Alkaloids (unnamed) | Cytotoxicity | KB cells | IC50: ~5 µg/mL | [8] |

| 16-epithis compound | Cytotoxicity | KB cells | IC50: ~5 µg/mL | [8] |

| 16-epivobasenal | Cytotoxicity | KB cells | IC50: ~5 µg/mL | [8] |

| Vobatensines A-F (Iboga-Vobasine Bisindoles) | In Vitro Growth Inhibition | Human Cancer Cell Lines (KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549) | Pronounced Activity | [7] |

Proposed Mechanisms of Action

The central nervous system effects of extracts containing this compound appear to be primarily mediated through the modulation of dopaminergic and glutamatergic neurotransmission[9][10]. The depolarization of parabrachial neurons and the depression of synaptic responses by Voacanga africana extract were blocked by the dopamine receptor antagonist haloperidol, indicating an involvement of dopamine receptors[9][10]. The related alkaloid, ibogaine, is known to interact with kappa opioid and NMDA receptors, as well as serotonin uptake sites, which may suggest similar or parallel mechanisms for other alkaloids in the extract[12].

Signaling Pathway for CNS Effects

Caption: Proposed mechanism for CNS effects of crude this compound extract.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of crude this compound extract are not exhaustively provided in the literature. However, based on the methodologies described, the following protocols can be outlined.

Preparation of Crude this compound Extract

A standard method for the extraction of total alkaloids from plant material, such as the leaves and stems of T. elegans or V. africana, involves the following steps[5]:

-

Maceration: Submerge fresh or dried plant material in methanol for an extended period (e.g., one week).

-

Solvent Evaporation: Evaporate the methanol from the extract under a vacuum to yield a concentrated residue.

-

Acid-Base Extraction:

-

Resuspend the residue in an acidic solution (e.g., 1 M HCl).

-

Wash the acidic suspension with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal compounds.

-

Basify the aqueous phase using a base (e.g., NaOH) to a pH above 7.

-

Extract the total alkaloids from the basified aqueous phase using an organic solvent (e.g., ethyl acetate).

-

-

Final Concentration: Evaporate the organic solvent to obtain the crude total alkaloid extract.

-

Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography to isolate specific alkaloids like this compound[5].

Caption: Workflow for the preparation of crude this compound extract.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the extract can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines[13][14].

-

Cell Seeding: Plate human cancer cells (e.g., KB, HeLa, HepG2) in 96-well plates at a specific density and incubate to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the crude this compound extract and a vehicle control. Incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth[13].

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Electrophysiological Recording (Patch-Clamp)

To assess the effects of the extract on neuronal excitability and synaptic transmission, whole-cell or perforated patch-clamp recordings can be performed on brain slices[9].

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the parabrachial nucleus of a rat) using a vibratome.

-

Recording Chamber: Transfer a slice to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify individual neurons for recording using microscopy.

-

Patch-Clamp Recording:

-

Establish a high-resistance seal between a glass micropipette filled with an internal solution and the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration or use nystatin for perforated patch recording.

-

-

Data Acquisition: Record neuronal activity, such as membrane potential, firing rate, and synaptic currents, in response to electrical stimulation.

-

Drug Application: Perfuse the slice with aCSF containing the crude this compound extract at various concentrations and record the resulting changes in neuronal activity.

-

Data Analysis: Analyze the recorded data to determine the effects of the extract on neuronal excitability and synaptic transmission, and calculate dose-response curves to determine the ED50[9].

Caption: Workflow for electrophysiological recording via patch-clamp.

Conclusion

The crude extract containing this compound, derived from plants such as Voacanga africana and Tabernaemontana species, exhibits a range of interesting pharmacological activities, most notably in the areas of cancer cytotoxicity and central nervous system modulation. The mechanisms underlying these effects are beginning to be understood, with evidence pointing towards the involvement of dopaminergic and glutamatergic pathways. However, a significant portion of the available data is on total alkaloidal extracts or related, more complex bisindole alkaloids rather than on crude this compound extract specifically. Future research should focus on isolating the effects of this compound within these crude extracts to better understand its individual contribution to the overall pharmacological profile. Furthermore, more detailed in vivo studies are necessary to validate the therapeutic potential of this compound and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vobasin | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, vincamine, voaphylline, tacaman, and iboga alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parallel evolution of methyltransferases leads to this compound biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-amphetaminic central stimulation by alkaloids from the ibogane an this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic this compound, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana and structure revision of tronoharine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibogaine and a total alkaloidal extract of Voacanga africana modulate neuronal excitability and synaptic transmission in the rat parabrachial nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]

Initial In-Vitro Screening of Vobasine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro screening of Vobasine cytotoxicity. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to investigate the potential of this compound and its analogs as cytotoxic agents.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and related vobasinyl-iboga bisindole alkaloids against various cancer cell lines. This data serves as a crucial starting point for designing further preclinical studies.

| Compound Class | Cell Line | IC50 Value | Reference |

| This compound Alkaloids | KB (human oral carcinoma) | ~5 µg/mL | [1] |

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Vobasinyl-Iboga Bisindole Alkaloid 1 | HCT116 (human colon carcinoma) | 8.4 | [2] |

| Vobasinyl-Iboga Bisindole Alkaloid 2 | HCT116 (human colon carcinoma) | >10 | [2] |

| Vobasinyl-Iboga Bisindole Alkaloid 3 | HCT116 (human colon carcinoma) | 9.2 | [2] |

| Vobasinyl-Iboga Bisindole Alkaloid 5 | HCT116 (human colon carcinoma) | 8.8 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (or related compounds)

-

Human cancer cell lines (e.g., HCT116, KB)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a negative control (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Detection by Hoechst Staining

This protocol describes a method to visualize nuclear morphology changes characteristic of apoptosis using Hoechst 33342 stain.

Materials:

-

Cells treated with this compound as described in the MTT assay protocol

-

Hoechst 33342 staining solution (10 mg/mL stock in water)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells on glass coverslips in 24-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

-

Fixation and Staining:

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add Hoechst 33342 staining solution (diluted to 1 µg/mL in PBS) and incubate for 10 minutes in the dark at room temperature.

-

Wash the cells three times with PBS.

-

-

Visualization:

-

Mount the coverslips onto microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

-

Caspase-3/7 Activity Assay

This protocol provides a method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer-compatible 96-well plates (opaque-walled)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in opaque-walled 96-well plates and treat with this compound as described in the MTT assay protocol. Include positive and negative controls.

-

-

Assay Procedure:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

-

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for In-Vitro Cytotoxicity Screening

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the finding that related compounds induce apoptosis through caspase-3/7 activation, a plausible signaling pathway is proposed. Further research is required to validate this specific pathway for this compound.

References

- 1. Cytotoxic this compound, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana and structure revision of tronoharine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypotensive Potential of Vobasine: A Technical Overview of Preliminary Insights and Related Indole Alkaloids

Introduction to Vobasine and its Botanical Source

Cardiovascular Effects of Voacanga africana Extracts and Related Alkaloids

Studies on the extracts of Voacanga africana and its other constituent alkaloids provide the primary basis for inferring the potential cardiovascular effects of this compound.

Data from Voacanga africana Studies:

While quantitative data from rigorous hypotensive studies on crude extracts is limited, traditional use and some scientific investigations suggest a basis for further research. For instance, extracts have been traditionally used to manage high blood pressure.[4] It is important to note that some alkaloids from this plant, such as voacamine and voacorine, have complex dose-dependent effects, with high doses potentially causing hypertension through peripheral vasoconstriction.[4] Voacamine has also been identified as a cardiotonic stimulant.[1]

Comparative Data from a Hypotensive Indole Alkaloid (Aspidocarpine):

To illustrate the type of data expected from preliminary hypotensive studies of an indole alkaloid, the following table summarizes findings from a study on aspidocarpine, isolated from Aspidosperma desmanthum. This data is presented as a template for potential future studies on this compound.

| Compound | Dose (mg/kg) | Animal Model | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |

| Aspidocarpine | 1 | Wistar Rats | Intravenous | Significant Reduction | Not specified | [7] |

| Aspidocarpine | 3 | Wistar Rats | Intravenous | Significant Reduction | Not specified | [7] |

Potential Mechanisms of Hypotensive Action

The hypotensive effects of various alkaloids are often attributed to their ability to induce vasodilation.[8] Several signaling pathways are implicated in this process. Based on studies of other indole alkaloids, the potential mechanisms for this compound's hypotensive action could involve:

-

Endothelium-Dependent Vasodilation: Activation of the endothelial nitric oxide synthase (eNOS) enzyme, leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which ultimately leads to vasorelaxation.[8][9]

-

Modulation of Ion Channels:

-

Calcium Channel Blockade: Inhibition of calcium influx into vascular smooth muscle cells, which is a critical step for muscle contraction.[8][9]

-

Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane and subsequent relaxation.[8][9]

-

-

Effects on the Renin-Angiotensin-Aldosterone System (RAAS): Some alkaloids have been shown to influence the RAAS, a critical regulator of blood pressure.[10]

Signaling Pathway for Endothelium-Dependent Vasodilation

Caption: Hypothesized endothelium-dependent vasodilation pathway for this compound.

Experimental Protocols for Hypotensive Studies

Detailed experimental protocols are crucial for the accurate assessment of a compound's hypotensive effects. The following outlines a general methodology that could be adapted for preliminary studies on this compound, based on protocols used for other indole alkaloids.[6][7]

Animal Models

-

Species: Normotensive Wistar or Sprague-Dawley rats are commonly used for initial screening.

-

Anesthesia: Animals are typically anesthetized to allow for surgical procedures and stable blood pressure recordings. A common anesthetic is a combination of ketamine and xylazine administered intraperitoneally.

Surgical Preparation and Blood Pressure Measurement

-

Cannulation: The carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure.

-

Drug Administration: The jugular vein is cannulated for intravenous administration of the test compound (this compound) and control substances.

-

Stabilization: A stabilization period of at least 20 minutes is allowed after surgery before any experimental procedures begin.

Experimental Design

-

Dose-Response: this compound would be administered in increasing doses to determine a dose-response relationship for its effect on blood pressure and heart rate.

-

Control Groups: A vehicle control group (receiving only the solvent for this compound) and a positive control group (receiving a known hypotensive agent) should be included.

Experimental Workflow for In Vivo Hypotensive Assay

Caption: General workflow for an in vivo hypotensive study.

Conclusion and Future Directions

While direct evidence for the hypotensive effects of this compound is currently lacking, the traditional use of its plant source, Voacanga africana, and the known cardiovascular activities of the broader class of indole alkaloids provide a strong rationale for further investigation. Preliminary studies should focus on establishing the dose-dependent effects of isolated this compound on blood pressure and heart rate in appropriate animal models. Subsequent research should aim to elucidate the specific mechanism(s) of action, including its effects on endothelial function, vascular smooth muscle ion channels, and the renin-angiotensin-aldosterone system. Such studies are essential to determine the therapeutic potential of this compound as a novel antihypertensive agent.

References

- 1. Voacanga Africana – Dibandu Herbals [dibanduherbals.com]

- 2. pure.ug.edu.gh [pure.ug.edu.gh]

- 3. primescholars.com [primescholars.com]

- 4. Voacanga africana [prota.prota4u.org]

- 5. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological studies of new indole alkaloids, rugulovasine A and B hydrochloride. II. Hypotensive mechanism of both alkaloids in the anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Alkaloids as Vasodilator Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloids and Their Mechanisms of Action in Cardiovascular Diseases [sciltp.com]

The Ethnopharmacological Potential of Vobasine-Containing Plants: A Technical Guide for Drug Discovery

An In-depth Review of Traditional Uses, Bioactive Properties, and Research Methodologies

Abstract

Vobasine, a monoterpene indole alkaloid, and its derivatives are predominantly found in plant species belonging to the Apocynaceae family, notably within the Tabernaemontana and Voacanga genera. These plants have a rich history of use in traditional medicine across tropical and subtropical regions for treating a wide array of ailments, including cancer, inflammatory conditions, and infections. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, details the experimental protocols for the isolation and bio-evaluation of these alkaloids, and elucidates the molecular signaling pathways through which they exert their cytotoxic effects. The synthesis of traditional knowledge with modern pharmacological investigation presented herein offers a roadmap for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Ethnobotanical Uses of this compound-Containing Plants

Plants from the Tabernaemontana and Voacanga genera are cornerstones of traditional medicine in various cultures. Different parts of these plants, including the leaves, bark, roots, and latex, are utilized to prepare remedies for a multitude of health issues.

Traditional Medicinal Applications

-

Tabernaemontana species: The genus Tabernaemontana is widely recognized in traditional medicine. For instance, Tabernaemontana corymbosa is traditionally used in folk medicine for postpartum recovery, as well as for treating ulcers, fever, and tumors[1][2]. The leaves of Tabernaemontana divaricata are considered an excellent source for antioxidant, anti-infection, analgesic, and anticancer therapies[3]. The milky juice of this plant is also applied to wounds to reduce inflammation[4]. Other species are used for managing sore throat, hypertension, and abdominal pain[1].

-

Voacanga species: Voacanga africana is a prominent medicinal plant in many African countries. Its extracts are traditionally used to treat a wide range of conditions, including leprosy, diarrhea, generalized edema, convulsions, and madness[5]. The plant is also employed for pain and inflammation, cardiovascular conditions, and microbial infections[2][5]. The seeds, in particular, are valued for their alkaloid content and are used for their stimulant properties and in ritualistic practices[5].

Quantitative Ethnobotanical Data

While much of the ethnobotanical information is qualitative, quantitative methods such as the Informant Consensus Factor (ICF) help to identify plants with a high level of agreement in their use for specific ailments among different informants, suggesting potential bioactivity. The following table summarizes the major ethnobotanical uses of this compound-containing plant genera and provides hypothetical, yet representative, ICF values to illustrate how such data can be structured.

| Plant Genus | Traditional Use Category | Specific Ailments Treated | Plant Part Used | Hypothetical ICF |

| Tabernaemontana | Neoplasms | Tumors, Cancer | Leaves, Bark, Roots | 0.85 |

| Inflammatory Diseases | Wounds, Ulcers, Inflammation | Latex, Leaves | 0.82 | |

| General Health | Fever, Pain, Postpartum recovery | Leaves, Bark | 0.78 | |

| Voacanga | Central Nervous System | Madness, Convulsions, Stimulant, Ritualistic purposes | Seeds, Bark | 0.88 |

| Infectious Diseases | Leprosy, Microbial infections, Diarrhea | Extracts, Latex | 0.75 | |

| Systemic Disorders | Cardiovascular conditions, Generalized edema | Extracts | 0.70 |

Experimental Protocols

The validation of ethnobotanical claims and the discovery of novel therapeutic agents from natural products rely on rigorous scientific methodology. This section outlines key experimental protocols for the extraction, isolation, and cytotoxic evaluation of this compound and related alkaloids.

Extraction and Isolation of this compound

The isolation of this compound from plant material is a multi-step process involving extraction and chromatographic purification.

Protocol: Extraction and Isolation of Indole Alkaloids from Tabernaemontana species

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% hydrochloric acid solution and filter.

-

Basify the acidic aqueous solution to a pH of 9-10 with 10% ammonia water.

-

Perform a liquid-liquid extraction of the basified solution with ethyl acetate to separate the total alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the total alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the fractions containing the target compound (this compound) using preparative HPLC with a C18 column.

-

Use a mobile phase of methanol and water, with a typical ratio of 60:40, at a flow rate of 0.5 mL/min.

-

Detect the compound using a UV detector at 205 nm.

-

Collect the peak corresponding to this compound and verify its purity and structure using analytical techniques such as NMR and mass spectrometry.

-

Cytotoxicity Bioassay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the isolated this compound (or other test compounds) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol: Colorimetric Caspase-3 Assay

-

Cell Lysis: After treating cells with the test compound, lyse the cells using a specific lysis buffer.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.

Signaling Pathways and Molecular Mechanisms

This compound and related alkaloids have been shown to exert their anticancer effects by inducing apoptosis through the modulation of specific signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many anticancer agents target this pathway. This compound-related alkaloids have been suggested to inhibit the phosphorylation of Akt, a key protein in this pathway. The inhibition of Akt phosphorylation prevents the downstream signaling that leads to cell survival, thereby promoting apoptosis.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for cellular self-destruction. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. This compound and related compounds have been shown to upregulate Bax and downregulate Bcl-2 expression, thereby promoting apoptosis.

Ethnopharmacological Research Workflow

The process of discovering and developing new drugs from traditional medicinal plants is a systematic endeavor that integrates ethnobotany, phytochemistry, and pharmacology.

Conclusion

This compound-containing plants from the Tabernaemontana and Voacanga genera represent a rich and historically significant source of potential therapeutic agents. The traditional uses of these plants, particularly for conditions like cancer and inflammation, are increasingly being validated by modern scientific research. The cytotoxic properties of this compound and related alkaloids, mediated through the induction of apoptosis via pathways such as PI3K/Akt inhibition and modulation of the Bcl-2 protein family, highlight their potential for development into novel anticancer drugs. The methodologies and workflows presented in this guide provide a framework for the continued exploration of these and other ethnobotanically important plant species. Further research, including quantitative ethnobotanical studies, detailed mechanism of action investigations, and preclinical development, is warranted to fully realize the therapeutic promise of this compound and its natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Vobasine from Tabernaemontana divaricata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tabernaemontana divaricata, commonly known as crepe jasmine, is a rich source of various indole alkaloids, including vobasine, which has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the plant material of T. divaricata. The methodologies described herein are based on established phytochemical extraction techniques for alkaloids from this genus.

Data Presentation: Solvent Selection for Extraction

The choice of solvent is critical for the efficient extraction of alkaloids from plant materials. The selection depends on the polarity of the target compounds. Methanol has been shown to be a suitable solvent for extracting a broad range of alkaloids from Tabernaemontana species.[3]

Table 1: Solvents Utilized in the Extraction of Alkaloids from Tabernaemontana divaricata

| Plant Part | Solvent(s) Used for Initial Extraction | Reference(s) |

| Aerial Roots | Methanol | [4] |

| Leaves, Stems, Barks, Roots | General mention of alkaloid presence | [1] |

| Twigs and Leaves | Methanol | [5] |

| General (for related species) | Methanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Hydrochloric Acid | [3] |

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from Tabernaemontana divaricata. The protocol is divided into three main stages: preparation of plant material, extraction of crude alkaloids, and chromatographic purification of this compound.

Diagram: this compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction.

Protocol 1: Preparation of Plant Material

-

Collection: Collect fresh plant material, such as the roots or aerial parts of Tabernaemontana divaricata.

-

Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris. Air-dry the material in the shade or use a laboratory oven at a controlled temperature (40-50 °C) until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.[4] Sieve the powder to ensure a uniform particle size.

Protocol 2: Extraction of Crude Alkaloids

This protocol employs a combination of solvent extraction and acid-base partitioning to isolate the total alkaloid fraction.

-

Maceration:

-

Filtration and Concentration:

-

Filter the methanolic extract through cheesecloth or filter paper to separate the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanolic extract.[4]

-

-

Acid-Base Partitioning:

-

Dissolve the crude methanolic extract in a 1% hydrochloric acid solution.[6][7] This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Filter the acidic solution to remove any non-alkaloidal residue.

-

Wash the acidic solution with a non-polar solvent like n-hexane to remove fats and other non-polar compounds.[4] Discard the hexane layer.

-

Adjust the pH of the aqueous solution to approximately 10-11 by the slow addition of a base, such as concentrated ammonium hydroxide, while stirring in an ice bath.[6][7] This deprotonates the alkaloids, causing them to precipitate.

-

Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.[8]

-

Combine the organic layers and wash them with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Protocol 3: Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture of different alkaloids. Column chromatography is a standard method for the separation of these compounds.

-

Column Preparation:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Equilibrate the column by running the solvent through it.

-

-

Sample Loading and Elution:

-

Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a solvent system of increasing polarity. A common gradient involves starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.[9]

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of a fixed volume.

-

Monitor the separation process using Thin-Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol, 9:1 with a few drops of ammonia).

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (a reference standard is required for confirmation).

-

-

Final Purification:

-

Subject the combined this compound-rich fractions to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.[9]

-

Diagram: Acid-Base Extraction Signaling Pathway

Caption: Acid-base partitioning for alkaloid isolation.

Disclaimer: This protocol is a generalized guide based on available literature. Researchers should optimize the parameters, such as solvent ratios, extraction times, and chromatographic conditions, for their specific experimental setup and objectives. The use of appropriate safety measures, including working in a well-ventilated fume hood and wearing personal protective equipment, is mandatory.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. phytojournal.com [phytojournal.com]

- 3. Extraction and Conversion Studies of the Antiaddictive Alkaloids Coronaridine, Ibogamine, Voacangine, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. New alkaloids from Tabernaemontana divaricata | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Vobasine

For Researchers, Scientists, and Drug Development Professionals

Introduction